3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine
Overview
Description
3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal chemistry applications. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
Target of Action
3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine is a derivative of pyridazinone . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives , it is likely that multiple pathways are affected.
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives , it is likely that the compound has multiple effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s pyridazine ring is known for its weak basicity, high dipole moment, and robust hydrogen-bonding capacity . These properties enable this compound to form stable complexes with target biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, potentially affecting their metabolic activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, this compound can impact gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to enzymes, inhibiting or activating their activity. For example, it has been observed to inhibit certain kinases, leading to downstream effects on cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels . High doses of this compound can cause toxicity, affecting vital organs and leading to adverse physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall activity and effects . Additionally, this compound can modulate the activity of key metabolic enzymes, affecting the balance of metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, influencing its accumulation and activity . The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and regulate gene expression . Its localization within other organelles, such as mitochondria or the endoplasmic reticulum, can also influence its activity and effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-(1-piperidinyl)phenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a similar core structure.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
3-Chloropyridazine: A precursor in the synthesis of 3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine.
Uniqueness
This compound stands out due to its unique combination of a pyridazine core with a piperidinylphenyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-chloro-6-(4-piperidin-1-ylphenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c16-15-9-8-14(17-18-15)12-4-6-13(7-5-12)19-10-2-1-3-11-19/h4-9H,1-3,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRHTIWPCRQTBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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